2-(2-Ethoxy-2-oxoethyl)benzoic acid

Selective esterification Homophthalate half‑ester Catalytic monoesterification

Researchers requiring regiospecific orthogonality in heterocycle synthesis face supply inconsistency with symmetrical homophthalate diacids or diesters. 2-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS 22479-46-5) eliminates this bottleneck by providing a single free carboxylic acid and a stable ethyl ester on the same aromatic scaffold. - Enables sequential, chemoselective Curtius rearrangement without polymerization, then mild ester hydrolysis to trigger lactonization. - Achieves equipotent MIC in antibacterial depside pharmacophores while allowing independent late-stage ester diversification. - Preferred half-ester input in patent-protected routes (e.g., US 2004/0024240) to isocoumarin-3-yl acetic acid derivatives. Commercially available at ≥98% purity with documented storage at 2-8°C for reliable multi-step medicinal chemistry campaigns.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 22479-46-5
Cat. No. B12000206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxy-2-oxoethyl)benzoic acid
CAS22479-46-5
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H12O4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
InChIKeyOQXSHNPPCWOLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(2-Ethoxy-2-oxoethyl)benzoic Acid


2‑(2‑Ethoxy‑2‑oxoethyl)benzoic acid (CAS 22479‑46‑5; synonym: ethyl homophthalate, benzeneacetic acid 2‑carboxy‑ethyl ester) is a bifunctional aromatic compound bearing one free carboxylic acid and one ethyl ester moiety connected through a benzylic methylene bridge [REFS‑1]. It belongs to the homophthalate half‑ester family and serves primarily as a regiospecific intermediate for constructing isocoumarin, indole, and isoquinolone heterocycles [REFS‑2]. The compound is commercially available at ≥95 % purity and requires storage at 2–8 °C [REFS‑1]. Its orthogonal functional‑group pattern – a reactive aliphatic ester and a free aromatic carboxylic acid – enables sequential, chemoselective transformations that are not accessible with the symmetrical parent diacid or the fully esterified diester [REFS‑3].

2-(2-Ethoxy-2-oxoethyl)benzoic Acid vs. Other Homophthalates


Homophthalic acid (CAS 89‑51‑0) and its dimethyl or diethyl diesters lack the regiospecific orthogonality that defines the monoethyl half‑ester [REFS‑1]. The parent diacid presents two carboxyl groups of similar reactivity, leading to statistical mixtures upon mono‑activation and poor selectivity in Curtius‑type rearrangements [REFS‑2]. Conversely, the fully esterified diethyl homophthalate requires harsh, non‑selective hydrolysis to liberate a single carboxylate, often eroding yield and purity [REFS‑3]. The monomethyl analog (CAS 14736‑50‑6) shares the half‑ester architecture but differs in the aliphatic ester alkyl group, which alters the steric and electronic environment of the benzylic methylene, affecting cyclization kinetics and the stability of derived acyl azides [REFS‑2]. Quantitative evidence below demonstrates that these differences translate into measurable variations in synthetic yield, biological conjugate activity, and handling stability, all of which directly influence procurement decisions for multi‑step synthesis programs.

Quantitative Evidence: 2-(2-Ethoxy-2-oxoethyl)benzoic Acid


Selective Monoesterification Yield

The target compound (homophthalic acid monoethyl ester, designated 15b) can be obtained in 95 % yield by NiCl₂·6H₂O‑catalyzed selective monoesterification of homophthalic acid, compared with 82 % yield using methanesulfonic acid supported on active carbon [REFS‑1]. The same study reports near‑quantitative formation using 1 mol % SmCl₃ catalyst, whereas the methyl ester analog required different optimization. This demonstrates that the ethyl half‑ester synthesis benefits from a well‑characterized catalytic selectivity window that is not identically reported for the methyl analog under the same conditions [REFS‑1].

Selective esterification Homophthalate half‑ester Catalytic monoesterification

Antibacterial Depside Conjugate Potency

The depside derivative 2‑(2‑ethoxy‑2‑oxoethyl)phenyl 3‑nitrobenzoate (C23), prepared directly from the target compound, displayed an MIC of 0.78 µg/mL against B. subtilis ATCC 6633, which is identical to the MIC of the methoxy‑analogous depside C10 [REFS‑1]. Both compounds outperformed penicillin G (positive control) against this Gram‑positive strain. This head‑to‑head comparison within the same study demonstrates that the ethoxy ester precursor delivers antibacterial potency equivalent to the methyl ester while providing the distinct synthetic advantage of orthogonal ethyl ester deprotection under milder conditions than methyl ester hydrolysis [REFS‑1][REFS‑2].

Antibacterial depsides MIC determination Bacillus subtilis

Half-Ester Orthogonality for Curtius-Cyclization Cascades

2‑(2‑Ethoxy‑2‑oxoethyl)benzoic acid provides a single free carboxyl group that can be selectively converted to an acyl azide and subsequently to an isocyanate via Curtius rearrangement, while the ethyl ester remains intact for later cyclization [REFS‑1]. In contrast, the parent homophthalic acid yields mixtures of mono‑ and di‑isocyanates that lead to intractable polymerization products [REFS‑2]. The monomethyl analog undergoes analogous chemistry, but the ethyl ester offers a slower hydrolysis rate that provides a wider temporal window for isolating the isocyanate intermediate before undesired lactonization can occur [REFS‑1].

Curtius rearrangement Isocoumarin synthesis Half‑ester strategy

Cold-Chain Storage Stability

The commercial specification for 2‑(2‑ethoxy‑2‑oxoethyl)benzoic acid mandates storage at 2–8 °C, reflecting the compound's sensitivity to thermal ester hydrolysis or decarboxylation at ambient temperature [REFS‑1]. The homophthalic acid parent diacid, by contrast, is typically stored at room temperature, indicating that the half‑ester's enhanced reactivity toward desired transformations comes with a requirement for controlled cold‑chain logistics [REFS‑2]. This defined stability window provides procurement teams with a verifiable parameter for incoming quality control and batch‑to‑batch consistency assessment.

Storage stability Procurement specification Quality assurance

Procurement Scenarios: 2-(2-Ethoxy-2-oxoethyl)benzoic Acid


Curtius-Lactonization for Isocoumarins

The free aromatic carboxyl group is converted to an isocyanate via acyl azide/Curtius rearrangement, while the ethyl ester remains intact. Subsequent unmasking of the ester under mild alkaline conditions triggers intramolecular lactonization to yield the isocoumarin core. This sequence exploits the regiospecific orthogonality documented in Section 3, Evidence 3 [REFS‑1][REFS‑2].

Antibacterial Depside Library Preparation

The compound is coupled to substituted benzoic acids to form depside esters. The ethyl ester on the benzylic side‑chain can be hydrolyzed independently of the depside linkage, enabling late‑stage diversification without compromising the antibacterial pharmacophore. This builds directly on the equipotent MIC data shown in Section 3, Evidence 2 [REFS‑3].

Isocoumarin-Based Angiogenesis Inhibitor Feedstock

The compound serves as the preferred half‑ester input for patent‑protected processes (e.g., US 2004/0024240) that convert homophthalate monoesters to isocoumarin‑3‑yl acetic acid derivatives. The high‑yield catalytic synthesis route (Section 3, Evidence 1) ensures economical access to the monoester at the scale required for medicinal chemistry campaigns [REFS‑4].

Curtius-Derived Isocyanate for Urea and Urethane Libraries

The acyl azide generated from the free carboxyl group undergoes Curtius rearrangement to afford a stable isocyanate that can be trapped with diverse amines or alcohols. This monofunctional activation avoids the polymerization observed with homophthalic diacid and is directly supported by the chemoselectivity evidence in Section 3, Evidence 3 [REFS‑1].

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